molecular formula C11H22N4OS2 B12821950 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide

Cat. No.: B12821950
M. Wt: 290.5 g/mol
InChI Key: ZDDKIKKIPXBZPR-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide is a compound that features a dithiolane ring and a guanidinoethyl group. This compound is structurally related to lipoic acid, a naturally occurring compound known for its antioxidant properties. The presence of the dithiolane ring is significant as it imparts unique chemical reactivity and biological activity to the molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups .

Scientific Research Applications

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide involves its ability to participate in redox reactions. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This compound can modulate various molecular targets and pathways, including the activation of antioxidant response elements and the regulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.

    Dithiolane Derivatives: Compounds containing the dithiolane ring with various substituents.

Uniqueness

5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide is unique due to the presence of the guanidinoethyl group, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other dithiolane-containing compounds and broadens its range of applications .

Properties

Molecular Formula

C11H22N4OS2

Molecular Weight

290.5 g/mol

IUPAC Name

N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C11H22N4OS2/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9/h9H,1-8H2,(H,14,16)(H4,12,13,15)

InChI Key

ZDDKIKKIPXBZPR-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCN=C(N)N

Origin of Product

United States

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